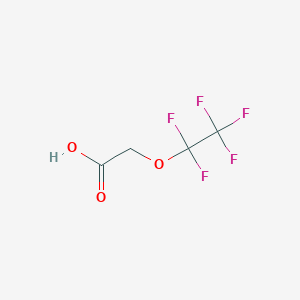

Pentafluoroethyloxy-acetic acid

Description

Pentafluoroethyloxy-acetic acid is a fluorinated organic compound characterized by a pentafluoroethyl ether group (–O–CF₂CF₃) attached to an acetic acid backbone. The pentafluoroethyl group confers high electronegativity and chemical stability, making the compound resistant to thermal and enzymatic degradation. Applications may include use as a surfactant or industrial intermediate, though its exact commercial uses remain underexplored in available literature.

Propriétés

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O3/c5-3(6,7)4(8,9)12-1-2(10)11/h1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAHPWZULBRKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentafluoroethyloxy-acetic acid can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(perfluoroethoxy)acetate with a suitable acid catalyst. The reaction typically requires controlled temperatures and specific solvents to ensure high yield and purity . Another method involves the fluorination of ethyloxy-acetic acid derivatives using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride .

Industrial Production Methods

In industrial settings, the production of pentafluoroethyloxy-acetic acid often involves large-scale fluorination processes. These processes are designed to handle the high reactivity of fluorinating agents and ensure the safe and efficient production of the compound. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

Pentafluoroethyloxy-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pentafluoroethyloxy-acetic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of pentafluoroethyloxy-acetic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. This property is particularly useful in designing enzyme inhibitors and receptor modulators for therapeutic applications .

Comparaison Avec Des Composés Similaires

Methoxyacetic Acid

Pentafluorophenoxyacetic Acid

Trifluoroacetic Acid (TFA)

- Structure : CF₃COOH.

- Key Differences : Fully fluorinated methyl group results in extreme acidity (pKa 0.23) and high volatility. Widely used as a solvent but criticized for environmental persistence ().

Fluorinated vs. Non-Fluorinated Analogs

| Property | Pentafluoroethyloxy-acetic Acid* | Methoxyacetic Acid | Trifluoroacetic Acid |

|---|---|---|---|

| Molecular Weight | ~210 g/mol | 90.08 g/mol | 114.02 g/mol |

| pKa | ~1.8–2.5 (estimated) | 3.6 | 0.23 |

| Water Solubility | Low (fluorophilic) | High | Miscible |

| Environmental Half-life | >5 years (PFAS-like) | <30 days | Decades |

*Estimates based on structural analogs ().

PFAS Compounds

Perfluorooctanoic Acid (PFOA)

- Structure : CF₃(CF₂)₆COOH.

- Classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) (, ).

6:2 Cl-PFESA

- Structure : Cl–(CF₂)₆–O–CF₂CF₂SO₃H.

- Key Differences : Sulfonic acid group and chlorine substitution enhance polarity and resistance to degradation. Detected in Arctic environments, highlighting long-range transport (, ).

Research Findings

Stability and Reactivity

- Acidity: Fluorination lowers pKa significantly compared to non-fluorinated analogs, enhancing reactivity in acidic environments ().

- Thermal Stability: Ether-linked fluorinated compounds (e.g., Pentafluoroethyloxy-acetic acid) exhibit higher thermal stability than non-ether PFAS due to strong C–F bonds ().

Environmental Impact

- Persistence : Likely to persist in water and soil due to fluorine shielding, akin to PFOS and PFOA (, ).

Activité Biologique

Pentafluoroethyloxy-acetic acid (PFEA) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PFEA, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C6H7F5O3

- Molecular Weight : 222.11 g/mol

- CAS Number : 22410-43-1

- IUPAC Name : Ethyl 2-(1,1,2,2,2-pentafluoroethoxy)acetate

PFEA is characterized by the presence of five fluorine atoms, which significantly influence its reactivity and interaction with biological molecules. The compound exists primarily as an ethyl ester and is noted for its ability to interact with various enzymes and proteins.

PFEA exhibits biological activity primarily through its interaction with enzymes and cellular pathways. Notably:

- Enzyme Interaction : It has been documented to inhibit the activity of carboxylester lipase (CEL), an enzyme involved in the hydrolysis of ester bonds. This inhibition can lead to altered metabolic processes within cells.

- Cellular Effects : PFEA influences cell signaling pathways and gene expression. Research indicates that it can affect mitochondrial function and intracellular calcium levels, potentially leading to changes in cell viability.

Biological Activity

The biological activity of PFEA can be categorized into several areas:

2. Cytotoxicity

Research indicates that higher doses of PFEA can lead to cytotoxic effects, including mitochondrial dysfunction and cell death. The relationship between dosage and cellular response highlights the need for careful consideration in therapeutic applications.

Case Study 1: Inhibition of Carboxylester Lipase

In a laboratory setting, PFEA was shown to inhibit CEL effectively. This inhibition was quantified using enzyme assays that measured the hydrolysis rate of fatty acid ethyl esters. The results indicated a significant decrease in enzyme activity when treated with varying concentrations of PFEA, suggesting potential applications in metabolic disorders where CEL plays a role.

Case Study 2: Impact on Cellular Metabolism

In vitro studies have demonstrated that PFEA alters mitochondrial function in cultured cells. The compound was found to induce changes in ATP production and calcium homeostasis, which are critical for maintaining cellular health. These findings suggest that PFEA could be explored for its potential therapeutic effects on metabolic diseases.

Summary Table of Biological Activities

| Biological Activity | Observations/Findings |

|---|---|

| Antibacterial Activity | Potential based on structural similarity to acetic acid |

| Enzyme Inhibition | Significant inhibition of carboxylester lipase |

| Cytotoxic Effects | Induces mitochondrial dysfunction at high doses |

| Cellular Metabolism | Alters ATP production and calcium levels |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.